ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to an aniline ring, which is further substituted with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate typically involves a multi-step process starting from commercially available starting materials. One common route involves the nitration of 2-methylaniline to produce 2-methyl-3-nitroaniline. This intermediate is then reacted with ethyl oxalyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the ester group.
Major Products Formed
Reduction: 2-(2-methyl-3-aminoanilino)-2-oxoacetate.
Substitution: Various substituted anilines depending on the nucleophile used.
Hydrolysis: 2-(2-methyl-3-nitroanilino)-2-oxoacetic acid.
Scientific Research Applications
Ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate can be compared with other nitroaniline derivatives:
2-Methyl-3-nitroaniline: Lacks the ester group, making it less versatile in certain applications.
Ethyl 2-(2-chloro-3-nitroanilino)-2-oxoacetate: Contains a chloro group instead of a methyl group, which can alter its reactivity and biological activity.
Ethyl 2-(2-methyl-4-nitroanilino)-2-oxoacetate: The nitro group is positioned differently, affecting its chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(2-methyl-3-nitroanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)12-8-5-4-6-9(7(8)2)13(16)17/h4-6H,3H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFCMBJBNWKDPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.